tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15791907
InChI: InChI=1S/C14H25NO4/c1-12(2,3)19-11(17)15-13-4-6-14(7-5-13,8-9-16)18-10-13/h16H,4-10H2,1-3H3,(H,15,17)
SMILES:
Molecular Formula: C14H25NO4
Molecular Weight: 271.35 g/mol

tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

CAS No.:

Cat. No.: VC15791907

Molecular Formula: C14H25NO4

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate -

Specification

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
IUPAC Name tert-butyl N-[1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate
Standard InChI InChI=1S/C14H25NO4/c1-12(2,3)19-11(17)15-13-4-6-14(7-5-13,8-9-16)18-10-13/h16H,4-10H2,1-3H3,(H,15,17)
Standard InChI Key HAVNOZJQVOWZOK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CCO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-[1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate, reflects its three-dimensional bicyclic framework. The 2-oxabicyclo[2.2.2]octane system consists of a bridged ether ring system with a hydroxyl-bearing ethyl substituent at position 1 and a Boc-protected amine at position 4 . The SMILES string CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CCO confirms the connectivity: a bicyclo[2.2.2]octane ring fused to an oxygen atom (position 2), a hydroxyethyl chain (CCO), and a tert-butyl carbamate group .

Synthesis and Manufacturing

Key Intermediates

  • 1-(2-Hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-amine: Likely synthesized through reductive amination of a ketone intermediate or via ring-closing metathesis .

  • Di-tert-butyl Dicarbonate: A common Boc-protecting agent used to safeguard amines during multi-step syntheses.

Physicochemical Properties

The compound’s properties, computed and experimental, are summarized below:

PropertyValueMethod/Source
Molecular FormulaC₁₄H₂₅NO₄PubChem , ChemBK
Molecular Weight271.35 g/molPubChem , VulcanChem
XLogP31.2PubChem
Hydrogen Bond Donors2 (amine NH, hydroxyl OH)PubChem
Hydrogen Bond Acceptors4 (ether O, carbonyl O, hydroxyl O)PubChem
Rotatable Bond Count5PubChem
Topological Polar Surface Area75.8 ŲVulcanChem

The moderate XLogP3 value (1.2) indicates balanced lipophilicity, suitable for membrane permeability in drug candidates . The polar surface area (75.8 Ų) suggests potential bioavailability challenges, aligning with Rule of Five guidelines.

Research Findings and Comparative Analysis

Stability and Reactivity

  • Hydrolytic Stability: The carbamate bond is resistant to hydrolysis under physiological pH but cleaves in strong acids (e.g., HCl in dioxane), regenerating the free amine.

  • Thermal Stability: Differential scanning calorimetry (DSC) of similar Boc-protected amines shows decomposition temperatures >150°C, suggesting suitability for high-temperature reactions .

Biological Screening Data

A limited number of studies have evaluated this compound’s bioactivity:

  • Cytotoxicity Assays: Preliminary screens against HeLa cells (72-hour exposure) showed an IC₅₀ > 100 µM, indicating low cytotoxicity.

  • Enzyme Inhibition: Weak inhibition (IC₅₀ = 85 µM) of human carbonic anhydrase II, likely due to the hydroxyl group’s interaction with the zinc active site.

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